molecular formula C16H15N5OS B2753614 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-50-2

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No. B2753614
CAS RN: 878702-50-2
M. Wt: 325.39
InChI Key: OXHIBVYJFQWAJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray crystallography . The optimized molecular structure of these compounds is calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .

Scientific Research Applications

Antiviral and Anti-Infective Drug Development

The tetrazole moiety is recognized for its role in the development of antiviral and anti-infective drugs . Compounds with this functional group have been explored for their efficacy against a variety of viral infections, including respiratory syncytial virus (RSV), hepatitis C, and other RNA viruses.

Cancer Chemoprevention and Chemotherapy

Mercapto-substituted 1,2,4-triazoles, which are structurally related to the compound , have shown promise in cancer chemoprevention and chemotherapy . These compounds have been studied for their potential to inhibit the growth of cancer cells and may serve as a basis for new therapeutic agents.

Enzyme Inhibition

The structural similarity of tetrazoles to carboxylate groups makes them good candidates for mimicking biological molecules. This property allows them to act as enzyme inhibitors, potentially interfering with the enzymatic pathways essential for the survival of pathogens or cancer cells .

Chemical Synthesis and Organic Chemistry

The compound’s ability to participate in click chemistry reactions, such as the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), makes it valuable for synthesizing a wide range of organic molecules . This can be particularly useful in creating novel compounds with potential pharmacological activities.

properties

IUPAC Name

2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-9-17-15(22)11-23-16-18-19-20-21(16)14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIBVYJFQWAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NN=NN1C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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